molecular formula C19H14N2O5 B2512542 (5-(furan-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 1105244-02-7

(5-(furan-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No. B2512542
CAS RN: 1105244-02-7
M. Wt: 350.33
InChI Key: KVMPHWBOFAGZRI-UHFFFAOYSA-N
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Description

(5-(furan-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of isoxazole and has been synthesized using different methods.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • (5-(furan-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate and its derivatives are often a focal point in synthetic chemistry due to their complex molecular structures and potential biological activities. For instance, studies have detailed the synthesis of related compounds and their tautomeric equilibrium, reflecting the compound's intrinsic chemical properties and stability (Koparır, Çetin, & Cansiz, 2005).

Biological Activities and Screening

  • Investigations into the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, prepared from furfuryl alcohol, have shown potent biological activities against cancer cell lines and bacteria, highlighting the potential medicinal value of these compounds. The amine derivative, in particular, displayed significant cytotoxicity against the HeLa cell line and Gram-positive and Gram-negative bacteria (Weerachai Phutdhawong et al., 2019).

Pharmaceutical Development

  • The compound's derivatives have been studied for their potential as pharmacological agents. For instance, tetrahydropyrimidine–isatin hybrids with a furan-2-yl component were synthesized and screened for antibacterial, antifungal, and anti-tubercular activity, suggesting their use in developing treatments for various infections (Akhaja & Raval, 2012).

Antioxidant and Antimicrobial Potential

  • Novel substituted isoxazoles with furan-2-yl components were synthesized and screened for their radical scavenging abilities and antimicrobial activities. This study not only adds to the understanding of the compound's chemical properties but also highlights its potential in developing antioxidant and antimicrobial agents (Lokeshwari & Kumar, 2017).

Material Sciences and Other Applications

  • In material sciences, the electrical and optical properties of related organic dyes have been theoretically investigated for potential application in dye-sensitized solar cells, showcasing the compound's versatility and its derivatives' relevance in various scientific and industrial fields (Weiyi Zhang et al., 2018).

Biochemical Analysis

Biochemical Properties

The biochemical properties of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” are influenced by its unique structure. This compound is known to interact with several enzymes and proteins, which can modulate its activity and stability. For instance, the indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological activities . The furan and isoxazole rings contribute to the compound’s ability to participate in redox reactions and form stable complexes with metal ions . These interactions can influence the compound’s role in biochemical reactions, including enzyme inhibition or activation, and modulation of protein function.

Cellular Effects

The effects of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the indole moiety can interact with cell surface receptors and intracellular signaling proteins, leading to changes in gene expression and metabolic activity . Additionally, the compound’s ability to form stable complexes with metal ions can affect cellular redox balance and oxidative stress responses . These effects can lead to alterations in cell function, including changes in proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” involves several key interactions at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, the indole moiety can interact with enzymes involved in tryptophan metabolism, leading to changes in the levels of metabolites such as indole-3-acetic acid . The furan and isoxazole rings can participate in redox reactions, influencing the activity of redox-sensitive enzymes and proteins . These interactions can result in changes in gene expression, protein function, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that the compound can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological activities . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for the compound’s use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

The metabolic pathways involving “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” include interactions with enzymes and cofactors involved in redox reactions and tryptophan metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolic processes can influence the compound’s biological activity and toxicity, as well as its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can affect its biological activity and toxicity, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-11-17(13-5-2-3-6-14(13)20-11)18(22)19(23)25-10-12-9-16(26-21-12)15-7-4-8-24-15/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMPHWBOFAGZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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